![molecular formula C6H8N2 B158447 2-Amino-6-methylpyridine CAS No. 1824-81-3](/img/structure/B158447.png)
2-Amino-6-methylpyridine
Overview
Description
2-Amino-6-methylpyridine (also known as 6-methylpyridin-2-amine or 2-Amino-6-picoline) is a chemical compound with the molecular formula C6H8N2 . It is used in various chemical reactions, particularly in the synthesis of other compounds .
Synthesis Analysis
One of the methods for synthesizing 2-Amino-6-methylpyridine involves the catalytic asymmetric addition of an amine N–H bond across internal alkenes . This method is particularly important because amines, especially chiral amines, are prevalent substructures in a wide range of natural products and drugs .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-methylpyridine consists of a pyridine ring with an amino group at the 2nd position and a methyl group at the 6th position . The molecular weight of this compound is 108.14 g/mol .
Chemical Reactions Analysis
2-Amino-6-methylpyridine can undergo various chemical reactions. For instance, it can participate in the hydroamination of alkenes, which is a fundamental organic transformation that creates an alkylamine from two abundant chemical feedstocks, alkenes and amines .
Physical And Chemical Properties Analysis
2-Amino-6-methylpyridine is a solid at room temperature . More detailed physical and chemical properties may depend on the specific conditions and can be determined through further experimental studies.
Scientific Research Applications
Pharmaceutical Intermediates
2-Amino-6-methylpyridine serves as a crucial organic intermediate in the pharmaceutical industry. It is used in the synthesis of nerve growth factor receptor TrkA inhibitor 2-amino-5-(thioaryl)thiazole, which exhibits anti-proliferation effects on tumors. Additionally, it acts as a precursor for the synthesis of erythromycin derivatives and nalidixic acid, highlighting its significance in developing therapeutic agents .
Crystal Growth Studies
This compound is utilized in crystal growth research, where its solubility behavior and structural parameters are of interest. For instance, 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate crystals have been grown using the slow evaporation method, with their structural parameters confirmed by X-ray diffraction techniques .
Nonlinear Optical Materials
The synthesis and growth of 2-amino-6-methylpyridinium-based single crystals are explored for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics .
Catalytic and Photochemical Applications
Pyridine-based compounds like 2-amino-6-methylpyridine are integral to various catalytic and photochemical applications. Their ability to form complexes with other molecules makes them valuable in this field .
Controlled Drug Delivery Systems
Innovative applications such as self-healing gelatin-based shape memory hydrogels utilize this compound for controlled delivery systems. These systems can be used for targeted drug delivery, enhancing the efficacy of treatments .
Research and Fine Chemistry
Beyond its industrial applications, 2-amino-6-methylpyridine is also employed for laboratory analysis, research purposes, and fine chemical synthesis, demonstrating its versatility across different scientific domains .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLCYFNVNNRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044860 | |
Record name | 6-Methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044860 | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylpyridine | |
CAS RN |
1824-81-3 | |
Record name | 2-Amino-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-methylpyridine | |
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Record name | 2-Amino-6-methylpyridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1488 | |
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Record name | 2-Pyridinamine, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.782 | |
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Record name | 2-AMINO-6-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ANN6MRBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-amino-6-methylpyridine?
A1: The molecular formula of 2-amino-6-methylpyridine is C6H8N2, and its molecular weight is 108.14 g/mol.
Q2: Which spectroscopic techniques are commonly employed to characterize 2-amino-6-methylpyridine?
A2: Researchers frequently utilize spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) [, , , , , , , ], nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) [, , , , , , , , ], and ultraviolet-visible spectroscopy (UV-Vis) [, , , , , , , ] to characterize 2-amino-6-methylpyridine and its derivatives. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.
Q3: What is known about the stability and compatibility of 2-amino-6-methylpyridine under various conditions?
A3: 2-Amino-6-methylpyridine exhibits stability across a range of conditions. It can be successfully incorporated into various materials, including polymers and metal complexes [, , , , , , , , ].
Q4: Has 2-amino-6-methylpyridine demonstrated any catalytic properties in chemical reactions?
A4: Yes, 2-amino-6-methylpyridine serves as a supporting ligand in various ruthenium carbonyl cluster complexes that exhibit catalytic activity in hydrogenation reactions [, , , , ]. Notably, these complexes have been shown to catalyze the hydrogenation of alkynes, such as diphenylacetylene, under relatively mild conditions.
Q5: What is the role of 2-amino-6-methylpyridine in these ruthenium carbonyl cluster complexes?
A5: In these complexes, 2-amino-6-methylpyridine typically acts as a face-capping ligand, coordinating to multiple ruthenium atoms through its nitrogen atoms [, , , , ]. This coordination mode contributes to the stability and reactivity of the cluster complexes, influencing their catalytic properties.
Q6: Have computational chemistry methods been employed to study 2-amino-6-methylpyridine?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate various aspects of 2-amino-6-methylpyridine, including its optimized structure, vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra [, ]. These calculations provide valuable insights into the electronic structure, bonding characteristics, and spectroscopic properties of the compound.
Q7: How do modifications to the structure of 2-amino-6-methylpyridine influence its activity and properties?
A7: Research suggests that the position and nature of substituents on the pyridine ring can significantly impact the compound's coordination behavior, complex stability, and catalytic activity [, , , , , ]. For example, the presence of methyl groups at specific positions can influence the compound's reactivity towards electrophiles and its ability to form stable metal complexes.
Q8: What analytical methods are commonly employed for the determination of 2-amino-6-methylpyridine in various matrices?
A8: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully applied for the quantification of 2-amino-6-methylpyridine in complex mixtures, such as fermentation broth []. This method offers good sensitivity, selectivity, and reproducibility for the analysis of this compound.
Q9: Are there any other notable research areas involving 2-amino-6-methylpyridine?
A9: 2-Amino-6-methylpyridine and its derivatives have been explored in various other research areas, including:
- Crystal Engineering: Researchers have investigated the ability of 2-amino-6-methylpyridine to form co-crystals with other molecules, such as 4-nitrophenol []. These studies provide insights into intermolecular interactions and crystal packing.
- Synthesis of Heterocycles: This compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds, including thiazolidin-4-ones and 1,8-naphthyridines [, ]. These heterocycles hold potential applications in medicinal chemistry and materials science.
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